molecular formula C15H10ClNO2 B14789002 7-chloro-3-phenyl-1H-quinoline-2,4-dione

7-chloro-3-phenyl-1H-quinoline-2,4-dione

Cat. No.: B14789002
M. Wt: 271.70 g/mol
InChI Key: NDLZHAQGOXMKLV-UHFFFAOYSA-N
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Description

7-chloro-3-phenyl-1H-quinoline-2,4-dione is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in drug research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-phenyl-1H-quinoline-2,4-dione typically involves the reaction of 7-chloroquinoline with phenylacetic acid under specific conditions. One common method includes the use of a Friedländer synthesis, where the quinoline derivative is formed through the condensation of aniline with a β-ketoester in the presence of an acid catalyst . The reaction conditions often involve heating the mixture to reflux temperatures to facilitate the formation of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-phenyl-1H-quinoline-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the functional groups introduced .

Scientific Research Applications

7-chloro-3-phenyl-1H-quinoline-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-chloro-3-phenyl-1H-quinoline-2,4-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cell proliferation, making it a potential anticancer agent . The exact pathways and molecular targets are still under investigation, but its ability to interfere with DNA and enzyme activity is well-documented .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-3-phenyl-1H-quinoline-2,4-dione is unique due to the presence of both the chloro and phenyl groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various scientific applications .

Properties

Molecular Formula

C15H10ClNO2

Molecular Weight

271.70 g/mol

IUPAC Name

7-chloro-3-phenyl-1H-quinoline-2,4-dione

InChI

InChI=1S/C15H10ClNO2/c16-10-6-7-11-12(8-10)17-15(19)13(14(11)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,19)

InChI Key

NDLZHAQGOXMKLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)C3=C(C=C(C=C3)Cl)NC2=O

Origin of Product

United States

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